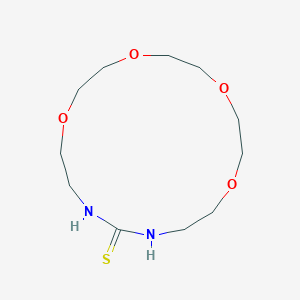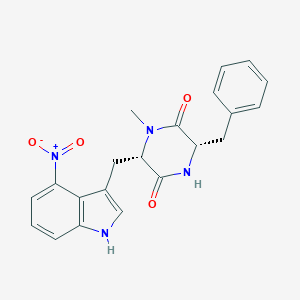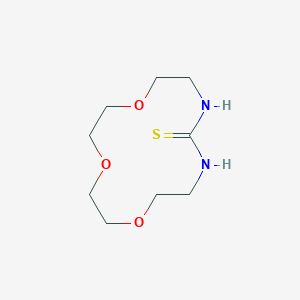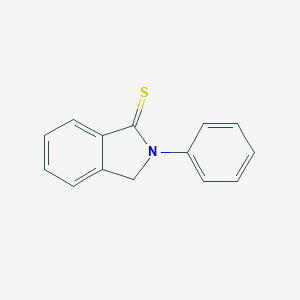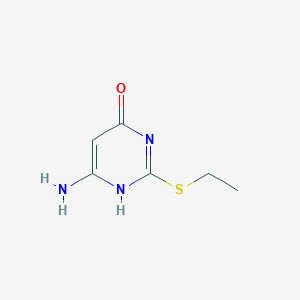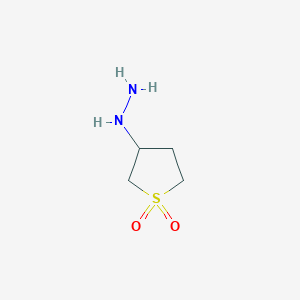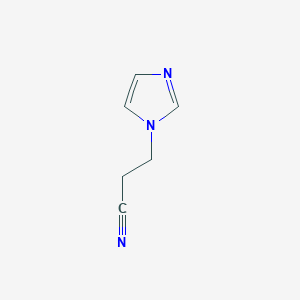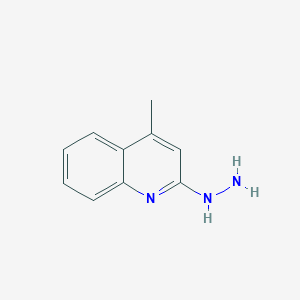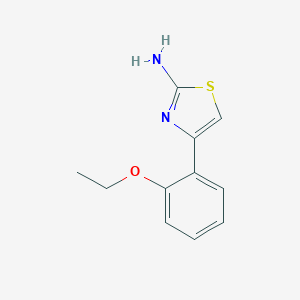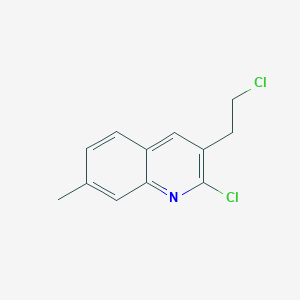![molecular formula C30H37NO4 B188313 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid CAS No. 5432-65-5](/img/structure/B188313.png)
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid, also known as DPI, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential applications.
Mechanism Of Action
The mechanism of action of 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid has also been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival and neurotransmitter release.
Biochemical And Physiological Effects
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and microglia. 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In addition, 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid has been found to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neurodegeneration.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid in lab experiments is its high potency and selectivity towards its targets. It has been shown to exhibit a higher potency towards COX-2 inhibition compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). However, 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid also has some limitations, such as its low solubility in water and its potential toxicity towards certain cell types.
Future Directions
There are several future directions for the research and development of 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid. One area of focus is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Another area of interest is the elucidation of its mechanism of action and its interactions with other proteins and molecules in the body. Furthermore, the development of new synthetic methods and analogs of 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential applications. It exhibits a wide range of biological activities and has been shown to have potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new compounds with improved pharmacological properties.
Synthesis Methods
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-butene with 1,2,3,4-tetrahydroisoquinoline to form 2,3-dihydro-1H-inden-1-amine. The resulting compound is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to yield 6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid.
Scientific Research Applications
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, and neuroprotective effects.
properties
CAS RN |
5432-65-5 |
|---|---|
Product Name |
6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid |
Molecular Formula |
C30H37NO4 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
5,9-dimethyl-14,16-dioxo-15-phenyl-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid |
InChI |
InChI=1S/C30H37NO4/c1-17(2)20-16-30-14-11-21-28(3,12-8-13-29(21,4)27(34)35)22(30)15-19(20)23-24(30)26(33)31(25(23)32)18-9-6-5-7-10-18/h5-7,9-10,16-17,19,21-24H,8,11-15H2,1-4H3,(H,34,35) |
InChI Key |
XFIWQQAILDPLJC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC=C6)(CCCC4(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)C6=CC=CC=C6)(CCCC4(C)C(=O)O)C |
Other CAS RN |
5432-65-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



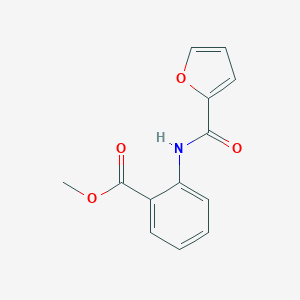
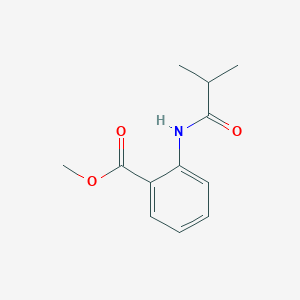
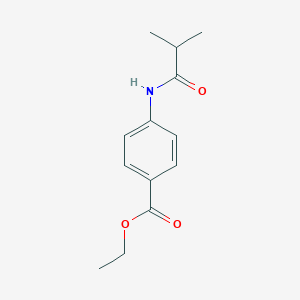
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
